molecular formula C15H14BrN5O2 B14943818 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14943818
M. Wt: 376.21 g/mol
InChI Key: IFPDMKHKABOBKR-UHFFFAOYSA-N
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Description

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-bromo-1H-pyrazole, followed by its reaction with a suitable aldehyde or ketone to form the intermediate. This intermediate is then subjected to cyclization with an oxadiazole precursor under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • 1,2,4-oxadiazole derivatives
  • Phenylethylamine derivatives

Uniqueness

3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H14BrN5O2

Molecular Weight

376.21 g/mol

IUPAC Name

3-[(4-bromopyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14BrN5O2/c16-12-8-18-21(9-12)10-13-19-15(23-20-13)14(22)17-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,22)

InChI Key

IFPDMKHKABOBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br

Origin of Product

United States

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